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Compound of Interest
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CAS No.: 79121-49-6

Cat. No.: B1237876

Get Quote

An in-depth exploration of the chemical structure, properties, and mechanism of action of the

first-in-class protease-activated receptor-1 (PAR-1) antagonist, Vorapaxar.

Introduction
Vorapaxar, marketed under the brand name Zontivity®, is a pioneering antiplatelet medication

that offers a unique mechanism of action for the secondary prevention of thrombotic

cardiovascular events. As a first-in-class, orally bioavailable antagonist of the protease-

activated receptor-1 (PAR-1), Vorapaxar represents a significant advancement in

antithrombotic therapy.[1] It is a synthetic derivative of the natural product himbacine and was

developed to inhibit platelet aggregation by targeting a pathway distinct from traditional

antiplatelet agents like aspirin and P2Y12 inhibitors.[1] This technical guide provides a

comprehensive overview of Vorapaxar's chemical structure, physicochemical and

pharmacological properties, mechanism of action, and key experimental protocols for its

characterization, tailored for researchers, scientists, and professionals in drug development.
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Chemical Structure and Physicochemical Properties
Vorapaxar is a complex molecule with the IUPAC name ethyl N-

[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]-1-methyl-3-oxo-

3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate.[3] Its chemical

and physical properties are summarized in the table below.

Property Value Source

Chemical Formula C29H33FN2O4 [3][4]

Molar Mass 492.591 g/mol [3][4]

Melting Point 278 °C (532 °F) [4]

LogP 5.39 [5]

Solubility

- DMSO: ≥30 mg/mL- Dimethyl

formamide: ~30 mg/mL-

Ethanol: 92 mg/mL (with

sonication)- Water: Insoluble-

DMSO:PBS (pH 7.2) (1:1): 0.5

mg/mL

[2][6][7][8]

pKa
Not available in the provided

search results.

Pharmacological and Pharmacokinetic Properties
Vorapaxar is a potent and selective antagonist of the PAR-1 receptor, exhibiting competitive

and reversible binding.[2][9] Its pharmacological and pharmacokinetic profiles are crucial for its

clinical efficacy and safety.

Pharmacodynamics
Vorapaxar specifically inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-

induced platelet aggregation.[9] Notably, it does not affect platelet aggregation induced by other

agonists such as adenosine diphosphate (ADP) or collagen, nor does it impact coagulation

parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[6][9][10]
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Parameter Value Source

Ki (PAR-1) 8.1 nM [2][7][10][11][12][13][14]

IC50 (haTRAP-induced

platelet aggregation)
25 nM [2][7][11][12]

IC50 (Thrombin-induced

platelet aggregation)
47 nM [2][11][12]

Ki (in HCASMC) 1.1 nM [11][12]

Pharmacokinetics
Vorapaxar is characterized by its rapid absorption, high bioavailability, and a remarkably long

elimination half-life.
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Parameter Value Source

Bioavailability ~100% [2]

Time to Peak Plasma

Concentration (Tmax)

1.25 hours (fasted), 2.00 hours

(fed)
[11]

Protein Binding ≥99% [2][11]

Volume of Distribution (Vd/F) 508 L [11]

Metabolism

Hepatic, primarily by CYP3A4

and CYP2J2 enzymes.[1][2][6]

[9][11][15] The major active

metabolite is M20

(monohydroxy metabolite),

which is equipotent to the

parent drug.[6][9][11]

Elimination Half-life
5-13 days (effective half-life of

3-4 days)
[1][2][9][11]

Excretion

Primarily in feces (58%) and to

a lesser extent in urine (25%).

[2][9]

Mechanism of Action: PAR-1 Signaling Pathway
Vorapaxar exerts its antiplatelet effect by antagonizing the Protease-Activated Receptor-1

(PAR-1), a G protein-coupled receptor (GPCR) that is the primary thrombin receptor on human

platelets.[1]

Thrombin, a potent platelet activator, cleaves the N-terminal extracellular domain of PAR-1,

exposing a new N-terminus that acts as a "tethered ligand."[16] This tethered ligand then binds

to the receptor, initiating a conformational change that activates intracellular G proteins. PAR-1

couples to multiple G protein families, including Gq/11, Gi/o, and G12/13, leading to a cascade

of downstream signaling events that ultimately result in platelet activation, aggregation, and the

release of prothrombotic factors.[2][3][12]
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Vorapaxar, by binding to PAR-1, prevents the conformational changes induced by the tethered

ligand, thereby blocking the downstream signaling pathways and inhibiting platelet activation.

[1]

PAR-1 Signaling Pathway in Platelets
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Caption: PAR-1 signaling pathway in platelets and the inhibitory action of Vorapaxar.

Approved Medical Uses and Clinical Trial Data
Vorapaxar is indicated for the reduction of thrombotic cardiovascular events in patients with a

history of myocardial infarction (MI) or with peripheral arterial disease (PAD).[2][3][5] Its

approval was primarily based on the results of the large-scale clinical trial, Thrombin Receptor

Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P–TIMI 50).

[13][17]

The TRA 2°P–TIMI 50 trial, which enrolled over 26,000 patients, demonstrated that Vorapaxar,

when added to standard antiplatelet therapy, significantly reduced the composite endpoint of

cardiovascular death, MI, or stroke.[13][17] However, this benefit was associated with an

increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with
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a history of stroke.[1][17] Consequently, Vorapaxar is contraindicated in patients with a history

of stroke, transient ischemic attack (TIA), or ICH.[10]

Another major clinical trial, the Thrombin-Receptor Antagonist Vorapaxar in Acute Coronary

Syndromes (TRACER) study, evaluated Vorapaxar in patients with non-ST-segment elevation

acute coronary syndrome.[8] While it also showed a reduction in ischemic events, the increase

in major bleeding, including ICH, was a significant concern.[8]

Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet
Aggregation
This is a gold-standard method to assess platelet function by measuring the change in light

transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response

to an agonist.

Methodology:

Blood Collection: Draw whole blood into a tube containing 3.2% or 3.8% sodium citrate.

PRP and PPP Preparation:

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room

temperature to obtain platelet-rich plasma (PRP).

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to

obtain platelet-poor plasma (PPP).

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized

concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

Assay Procedure:

Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the

aggregometer at 37°C.
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Establish a baseline (0% aggregation) with PRP and a maximum (100% aggregation) with

PPP.

To assess the effect of Vorapaxar, pre-incubate the PRP with the desired concentration of

the compound for a specified time.

Add the agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce

aggregation.

Record the change in light transmission over time. The extent of aggregation is expressed

as the maximum percentage of light transmission.
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Light Transmission Aggregometry (LTA) Workflow

1. Blood Collection
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2. Centrifugation (Low Speed)
for PRP
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Vorapaxar (or vehicle)
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(e.g., TRAP)

7. Measurement of
Light Transmission

8. Data Analysis
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Caption: Workflow for assessing platelet aggregation using Light Transmission Aggregometry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1237876/docs?utm_src=pdf-body-img#vorapaxar-a-comprehensive-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets upon

activation, which is a key downstream event in PAR-1 signaling.

Methodology:

Platelet Preparation: Prepare washed platelets from whole blood.

Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM or Fluo-4 AM) in the dark.

Assay Procedure:

Place the dye-loaded platelets in a fluorometer cuvette or a multi-well plate.

To test Vorapaxar, pre-incubate the platelets with the compound.

Add the agonist (e.g., TRAP or thrombin).

Measure the change in fluorescence intensity over time, which corresponds to the change

in intracellular calcium concentration.
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Calcium Mobilization Assay Workflow

1. Preparation of
Washed Platelets

2. Loading with Calcium-
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Caption: Workflow for measuring intracellular calcium mobilization in platelets.
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Ferric Chloride (FeCl3)-Induced Carotid Artery
Thrombosis Model (In Vivo)
This is a widely used in vivo model to evaluate the antithrombotic efficacy of compounds in a

living organism.

Methodology:

Animal Preparation: Anesthetize a mouse or rat and surgically expose the common carotid

artery.

Drug Administration: Administer Vorapaxar or vehicle to the animal via the desired route

(e.g., oral gavage) at a predetermined time before the procedure.

Thrombosis Induction:

Place a small piece of filter paper saturated with a ferric chloride (FeCl3) solution on the

exposed carotid artery for a specific duration (e.g., 3 minutes).

The FeCl3 induces oxidative injury to the endothelium, leading to thrombus formation.

Blood Flow Monitoring:

Use a Doppler flow probe to continuously monitor blood flow in the artery.

The time to vessel occlusion is the primary endpoint to assess the antithrombotic effect of

the test compound.
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FeCl₃-Induced Thrombosis Model Workflow

1. Anesthetize Animal and
Expose Carotid Artery

2. Administer Vorapaxar
(or vehicle)

3. Apply FeCl₃-Saturated
Filter Paper to Artery

4. Monitor Blood Flow with
Doppler Probe

5. Determine Time to
Vessel Occlusion

6. Data Analysis
(Efficacy of Antithrombotic)
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Caption: Workflow for the in vivo ferric chloride-induced carotid artery thrombosis model.

Conclusion
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Vorapaxar represents a significant innovation in antiplatelet therapy, offering a targeted

approach to inhibiting thrombin-mediated platelet activation. Its unique mechanism of action,

potent and selective antagonism of PAR-1, and well-characterized pharmacokinetic and

pharmacodynamic profiles make it a valuable tool for the secondary prevention of

cardiovascular events in a specific patient population. This technical guide provides a

comprehensive resource for researchers and drug development professionals, summarizing

the key chemical, pharmacological, and clinical aspects of Vorapaxar and detailing essential

experimental protocols for its further investigation and characterization. A thorough

understanding of these properties is critical for the continued exploration of PAR-1 antagonism

and the development of novel antithrombotic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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